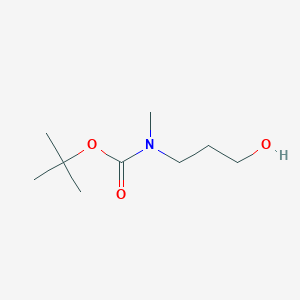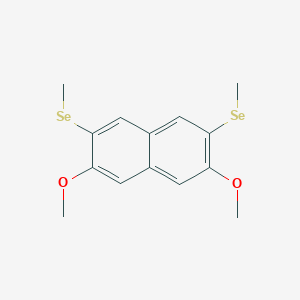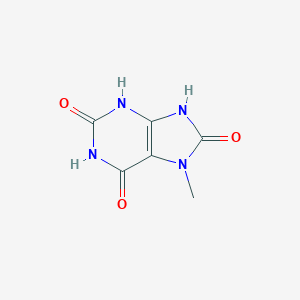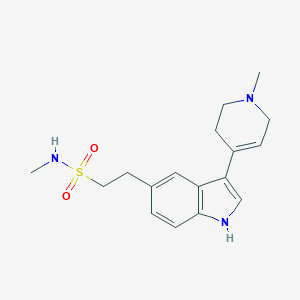
3,4-Didehydronaratriptan
概要
説明
Synthesis Analysis
Synthesis of compounds structurally related to 3,4-Didehydronaratriptan involves complex chemical processes, including the formation of carbon-substituted analogues through reactions such as the Stille reaction. For instance, Kumamoto et al. (2006) described the synthesis of 3'-carbon-substituted pyrimidine nucleosides with a 2',3'-didehydro-2',3'-dideoxy structure, highlighting techniques relevant to the synthesis of similar compounds (Kumamoto et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates significant innovation in the field of nucleoside analogues, where the introduction of unsaturated bonds and substituents can drastically alter the compound's activity and properties. For example, Tosh et al. (2008) performed stereoselective synthesis and conformational studies on novel 2',3'-didehydro-2',3'-dideoxy-4'-selenonucleosides, which share structural motifs with 3,4-Didehydronaratriptan (Tosh et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving the synthesis and modification of compounds akin to 3,4-Didehydronaratriptan often utilize specific reagents and conditions to achieve the desired structural features. Wada et al. (2008) reported a convenient synthesis of 3,4-didehydroretinal, demonstrating the types of reactions that might be applied to the synthesis and modification of 3,4-Didehydronaratriptan (Wada et al., 2008).
科学的研究の応用
Synthesis and Utility in Drug Development
3,4-Didehydronaratriptan, as a chemical entity, serves as a versatile building block in the synthesis of functionalized compounds. Gheorghe, Schulte, and Reiser (2006) demonstrated its utility in the efficient synthesis of functionalized pyrrolidin-2-ones. This compound was used to develop (S)-Vigabatrin, an irreversible inhibitor for GABA-T, showcasing its potential in drug development, particularly for epilepsy treatment Gheorghe, Schulte, & Reiser, 2006.
Butyrylcholinesterase Inhibitory Activity and Potential in Alzheimer's Treatment
A study by Şenol et al. (2017) highlighted the significance of 3,4-Didehydronaratriptan derivatives, particularly 1,2-didehydromiltirone, in inhibiting butyrylcholinesterase (BChE). These compounds demonstrated significant inhibitory effects, suggesting their potential role in Alzheimer's disease therapy Şenol et al., 2017.
Exploration of Serotonin Receptors and Neurological Function
The study of indole alkaloids, including compounds related to 3,4-Didehydronaratriptan, has provided insights into serotonin receptors and their role in regulating various neurological functions. Kochanowska-Karamyan and Hamann (2010) discussed the significance of these compounds in understanding the function of serotonin receptors and their potential in treating neurological disorders, including depression, anxiety, and migraines Kochanowska-Karamyan & Hamann, 2010.
作用機序
Target of Action
3,4-Didehydronaratriptan, also known as 3,4-Dihydro Naratriptan (Naratriptan Impurity B), primarily targets the serotonin (5-HT) type 1B and 1D receptors . These receptors are found in cranial arteries and are involved in the regulation of vascular tone .
Mode of Action
As a selective agonist for 5-HT1B and 5-HT1D receptors, 3,4-Didehydronaratriptan binds to these receptors, causing vasoconstriction and reducing sterile inflammation associated with antidromic neuronal transmission . This interaction with its targets correlates with the relief of migraine headache .
Biochemical Pathways
The compound’s action affects the serotonergic pathways in the brain. By binding to 5-HT1B/1D receptors, it inhibits both dural vasodilation and inflammation, and directly inhibits trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem .
Pharmacokinetics
Naratriptan, a related compound, is well absorbed and has a volume of distribution of 170 l . It is metabolized in the liver via cytochrome P450 enzymes and excreted in the urine . The half-life of naratriptan is approximately 6 hours . These properties may impact the bioavailability and efficacy of 3,4-Didehydronaratriptan.
Result of Action
The molecular and cellular effects of 3,4-Didehydronaratriptan’s action primarily involve the relief of migraine symptoms . By causing vasoconstriction and reducing inflammation in cranial arteries, it alleviates the pain associated with migraines .
Action Environment
The action, efficacy, and stability of 3,4-Didehydronaratriptan can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and excretion. Additionally, individual factors such as age, gender, renal function, and hepatic function can also impact the pharmacokinetics and pharmacodynamics of the compound .
特性
IUPAC Name |
N-methyl-2-[3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-yl]ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14/h3-5,11-12,18-19H,6-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPMSESNMYEKDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3=CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153336 | |
| Record name | 3,4-Didehydronaratriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Didehydronaratriptan | |
CAS RN |
121679-20-7 | |
| Record name | 3,4-Didehydronaratriptan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121679207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Didehydronaratriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIDEHYDRONARATRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCR9MR124U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

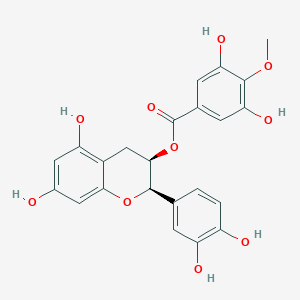

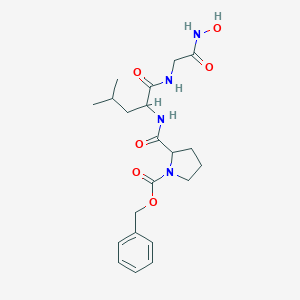


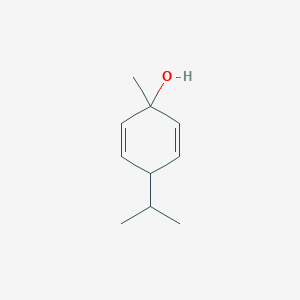

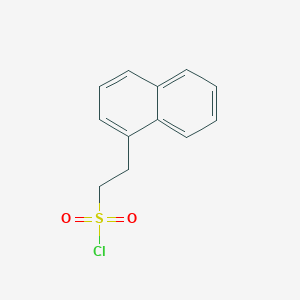
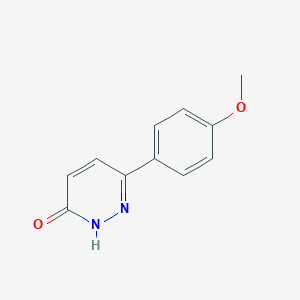

![5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine](/img/structure/B28097.png)
